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Introduction

SR10067 is a potent and selective synthetic agonist of the nuclear receptors REV-ERBa and
REV-ERB. These receptors are key components of the circadian clock machinery and have
emerged as critical regulators of various physiological processes, including inflammation, lipid
metabolism, and glucose homeostasis. This technical guide provides an in-depth overview of
the impact of SR10067 on cellular metabolism, with a focus on its mechanism of action, effects
on glycolysis and mitochondrial respiration, and detailed experimental protocols.

Mechanism of Action: REV-ERB Agonism

SR10067 exerts its biological effects by binding to and activating REV-ERBa (NR1D1) and
REV-ERBf( (NR1D2). Unlike many nuclear receptors that activate gene transcription, REV-
ERBs function primarily as transcriptional repressors. Upon ligand binding, REV-ERBSs recruit
co-repressor complexes, such as the nuclear receptor co-repressor 1 (NCoR)/histone
deacetylase 3 (HDAC3) complex, to their target gene promoters, leading to the suppression of
gene expression. The target genes of REV-ERBs include core clock components like Bmall
and a wide array of genes involved in metabolic pathways.

Signaling Pathway of SR10067 Action
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SR10067 signaling pathway.

Impact on Cellular Metabolism

Activation of REV-ERB by SR10067 leads to significant alterations in cellular metabolism,
primarily characterized by a suppression of glycolytic activity and a potential shift towards

oxidative metabolism.

Glycolysis

REV-ERB activation has been shown to repress the expression of key glycolytic enzymes.
While specific quantitative data for SR10067's direct impact on glycolytic flux is not extensively
published, studies on other REV-ERB agonists, such as GSK4112, in human gastric cancer

cells provide valuable insights.

Table 1: Effect of REV-ERB Agonist (GSK4112) on Glycolysis in Gastric Cancer Cells[1]
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Change from

Parameter Cell Line Treatment
Control
Glucose Consumption  SGC-7901 GSK4112 (0.5 uM)
GSK4112 (2 uM) 1
BGC-823 GSK4112 (0.5 pM)
GSK4112 (2 uM) !
Lactate Production SGC-7901 GSK4112 (0.5 pm)
GSK4112 (2 pM) !
BGC-823 GSK4112 (0.5 pM)
GSK4112 (2 pM) !

Note: "1" indicates a significant decrease. "-" indicates no significant change. Data is qualitative
as presented in the source.

Mitochondrial Respiration

The impact of REV-ERB agonists on mitochondrial respiration is more complex and may be
cell-type dependent. Some studies with the related compound SR9009 have shown a decrease
in mitochondrial respiration in mouse embryonic stem cells; however, these effects were
suggested to be independent of REV-ERB.[2] Conversely, other research indicates that REV-
ERBa can promote mitochondrial biogenesis and increase oxygen consumption.[3][4] This
suggests that the net effect of SR10067 on mitochondrial function may depend on the specific
cellular context and the interplay between REV-ERB-dependent and -independent pathways.

Experimental Protocols
Seahorse XF Analyzer Workflow for Assessing Cellular
Metabolism

The Agilent Seahorse XF Analyzer is a key tool for assessing the metabolic effects of
compounds like SR10067 in real-time. It measures the oxygen consumption rate (OCR), an
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indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an

indicator of glycolysis.

Preparation
1. Seed cells in
Seahorse XF microplate
2. Treat cells with SR10067
(or vehicle control)
3. Equilibrate cells in
assay medium

SeahorsevXF Assay

4. Load sensor cartridge with
metabolic modulators

5. Run Seahorse XF Analyzer

Data Analysis

6. Measure OCR and ECAR

7. Normalize data
(e.g., to cell number)

8. Interpret metabolic phenotypej
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Seahorse XF experimental workflow.

Detailed Methodology: Seahorse XF Mito Stress Test

This protocol outlines the steps to assess mitochondrial function in cells treated with SR10067.

o Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and
allow them to adhere overnight.

o Compound Treatment: Treat cells with the desired concentrations of SR10067 or vehicle
control for the specified duration.

o Assay Medium: One hour prior to the assay, replace the culture medium with Seahorse XF
base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in
a non-CO2 incubator at 37°C.

e Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in
Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

o Compound Loading: Load the injector ports of the hydrated sensor cartridge with the
following mitochondrial inhibitors (final concentrations may need to be optimized for the
specific cell type):

o Port A: Oligomycin (inhibits ATP synthase)
o Port B: FCCP (uncouples mitochondrial respiration)
o Port C: Rotenone/Antimycin A (inhibit Complex | and I11)

o Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer and initiate
the Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR,
followed by sequential injections of the inhibitors to determine key parameters of
mitochondrial function.

o Data Normalization: After the assay, normalize the OCR and ECAR data to cell number,
protein concentration, or another appropriate metric.
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Conclusion

SR10067, as a potent REV-ERB agonist, holds significant potential for modulating cellular
metabolism. The available evidence strongly suggests that SR10067 can suppress glycolysis
by repressing the transcription of key glycolytic genes. Its effects on mitochondrial respiration
are more nuanced and may be context-dependent, warranting further investigation. The
experimental protocols and workflows detailed in this guide provide a framework for
researchers to further elucidate the metabolic impact of SR10067 and other REV-ERB
modulators, paving the way for potential therapeutic applications in metabolic diseases and
oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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